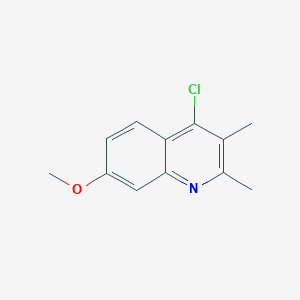

4-Chloro-7-methoxy-2,3-dimethylquinoline

Description

Significance of the Quinoline (B57606) Scaffold in Organic and Medicinal Chemistry

The quinoline scaffold, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the fields of organic and medicinal chemistry. nih.govnih.govresearchgate.net This privileged structure is not only found in numerous natural products, particularly alkaloids, but also serves as a fundamental building block for a vast array of synthetic compounds with significant biological activities. nbinno.comuni.luncats.io The versatility of the quinoline ring system allows for functionalization at multiple positions, enabling chemists to modulate the molecule's steric, electronic, and physicochemical properties. chemicalbook.com This adaptability is a key reason for its perpetual interest in drug discovery. google.com

The significance of the quinoline nucleus is underscored by its presence in a wide range of approved drugs. chemicalbook.com Historically, quinoline derivatives like quinine (B1679958) and chloroquine (B1663885) have been pivotal in the fight against malaria. nih.govgoogle.com In modern pharmacology, the scaffold is integral to drugs with diverse therapeutic applications, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory agents. nbinno.comgoogle.com The planar nature of the bicyclic system allows it to intercalate with DNA, a mechanism exploited in certain anticancer and antimicrobial drugs, while its ability to interact with various enzyme active sites makes it a versatile pharmacophore for inhibitor design. nbinno.comgoogle.com

Overview of Substituted Quinoline Derivatives in Academic Studies

Academic research has extensively explored the synthesis and application of substituted quinoline derivatives, driven by the quest for novel therapeutic agents and functional materials. uni.lugoogle.com The chemical reactivity of the quinoline ring permits a variety of substitution reactions. Electrophilic substitution typically occurs on the benzene ring, while nucleophilic substitution is favored at the 2- and 4-positions of the pyridine ring. nih.govnbinno.com This differential reactivity provides a powerful toolkit for creating diverse molecular architectures. mdpi.com

Studies frequently focus on how different substituents impact the biological activity of the quinoline core. For instance, the introduction of halogen atoms, such as chlorine, at the 4-position is a common strategy to create key intermediates for further synthesis, as the chlorine can be readily displaced by nucleophiles to build more complex molecules. google.com Methoxy (B1213986) groups are often incorporated to modulate solubility and electronic properties, which can enhance interactions with biological targets. nih.gov Alkyl groups, such as methyl substituents, can influence the molecule's lipophilicity and steric profile, potentially improving cell membrane permeability or providing a better fit for a target's binding pocket. The systematic investigation of these substituted derivatives in academic laboratories continues to expand the chemical space and uncover new structure-activity relationships (SAR), paving the way for the development of next-generation drugs and materials. google.comnih.gov

Contextualization of 4-Chloro-7-methoxy-2,3-dimethylquinoline within Advanced Quinoline Research

Within the broad landscape of quinoline research, specific substitution patterns are investigated to achieve highly tailored functions. The compound This compound represents a distinct molecular architecture that combines several features of interest in advanced chemical studies. The 4-chloro group serves as a reactive handle for synthetic transformations, a common feature in the development of quinoline-based drugs. The 7-methoxy group is a known modulator of biological activity, often seen in pharmacologically active quinolines. The presence of two methyl groups, at positions 2 and 3, adds another layer of structural definition, influencing the molecule's conformation and interactions.

While the quinoline scaffold itself is ubiquitous, the specific combination of substituents in This compound is not as extensively documented in mainstream scientific literature as some other analogues. Tebufloquin, another quinoline derivative with methyl groups at the 2 and 3 positions, is known for its use as an antifungal agrochemical, highlighting the potential utility of this specific substitution pattern on the pyridine ring. Research into compounds like This compound is often driven by the need for novel building blocks in synthetic chemistry or as part of screening libraries for drug discovery. Its structure suggests potential as an intermediate in the synthesis of more complex molecules, where each substituent plays a crucial role in directing future chemical modifications and ultimately defining the final product's properties and potential applications.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H12ClNO |

|---|---|

Molecular Weight |

221.68 g/mol |

IUPAC Name |

4-chloro-7-methoxy-2,3-dimethylquinoline |

InChI |

InChI=1S/C12H12ClNO/c1-7-8(2)14-11-6-9(15-3)4-5-10(11)12(7)13/h4-6H,1-3H3 |

InChI Key |

LGPSGLNBCYBQGL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C2C=C(C=CC2=C1Cl)OC)C |

Origin of Product |

United States |

Advanced Spectroscopic and Diffraction Characterization of Quinoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

No experimental NMR data, including ¹H NMR, ¹³C NMR, or advanced 2D NMR (COSY, HSQC, HMBC), for 4-Chloro-7-methoxy-2,3-dimethylquinoline could be located.

¹H NMR Spectroscopy for Proton Environment Elucidation

Specific chemical shifts, coupling constants, and signal multiplicities for the protons in this compound are not available in the reviewed literature.

¹³C NMR Spectroscopy for Carbon Framework Analysis

The characteristic chemical shifts for the carbon atoms within the this compound framework have not been reported.

Advanced NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

There are no available 2D NMR studies to confirm the proton-proton or proton-carbon correlations for this specific molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

No mass spectrometry data, including molecular ion peak or fragmentation patterns, for this compound were found.

Infrared (IR) Spectroscopy for Functional Group Identification

Specific IR absorption frequencies corresponding to the functional groups present in this compound are not documented.

X-ray Diffraction for Solid-State Structural Determination

There are no published X-ray crystallography studies, and therefore no crystallographic data such as unit cell dimensions, space group, or atomic coordinates, for this compound.

Photoelectron Spectroscopy for Electronic Structure Elucidation

Photoelectron spectroscopy (PES) is a powerful experimental technique utilized to probe the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon interaction with high-energy radiation. This method provides direct insights into the energies of molecular orbitals (MOs), offering a detailed picture of the bonding and electronic environment within a molecule like this compound. The electronic structure of quinoline (B57606) and its derivatives has been a subject of significant investigation due to their broad applications. bohrium.comcnr.it By combining experimental PES data with theoretical calculations, a comprehensive assignment of the valence and core level electronic structure can be achieved. bohrium.comcnr.itresearchgate.net

The electronic configuration of substituted quinolines is complex, with numerous molecular orbitals arising from the fused aromatic rings and the substituent groups. acs.org PES allows for the experimental determination of ionization energies, which correspond to the energy required to remove an electron from a specific molecular orbital. These ionization energies are crucial for understanding the molecule's reactivity, stability, and photophysical properties.

Valence and Core Level Photoemission Spectroscopy

Investigations into the electronic structure of quinoline derivatives often employ both valence and core level photoemission spectroscopy. bohrium.comcnr.it Valence photoemission, typically using HeI or HeII radiation, probes the outermost, more loosely bound electrons in the valence orbitals. These spectra reveal a series of bands, each corresponding to the ionization of a specific molecular orbital. bohrium.comcnr.itacs.org The assignment of these bands is often complex due to the close spacing of the orbitals and is typically aided by quantum chemical calculations, such as the Outer Valence Green's Function (OVGF) method. bohrium.comcnr.it

Core level photoemission, or X-ray Photoelectron Spectroscopy (XPS), utilizes higher energy X-rays to eject electrons from the inner-shell, or core, orbitals. bohrium.comcnr.it These core-level binding energies are highly sensitive to the chemical environment of the atom, providing valuable information about the distribution of electron density within the molecule. For a molecule such as this compound, XPS can distinguish between carbon atoms in different chemical environments (e.g., those bonded to chlorine, nitrogen, or the methoxy (B1213986) group). bohrium.comcnr.it Density Functional Theory (DFT) calculations are commonly used to predict these core-level binding energies, which are then compared with experimental data to confirm the assignments. bohrium.comcnr.itresearchgate.net

Influence of Substituents on Electronic Structure

The substituents on the quinoline ring—in this case, a chloro group, a methoxy group, and two methyl groups—have a significant impact on the molecule's electronic structure. These groups can exert both inductive and resonance effects, altering the energies of the molecular orbitals. For instance, electron-withdrawing groups like chlorine tend to lower the energies of the molecular orbitals, leading to higher ionization energies. bohrium.comcnr.itacs.org Conversely, electron-donating groups like the methoxy and methyl groups would be expected to raise the energies of the molecular orbitals, resulting in lower ionization energies. acs.org

The study of various substituted quinolines, such as 4-chloroquinoline (B167314), has provided a framework for understanding these effects. bohrium.comcnr.it The presence of a chlorine atom, for example, not only affects the binding energies of the carbon atoms in its vicinity but also introduces its own characteristic core-level signals (Cl 2p), which exhibit spin-orbit splitting. bohrium.comcnr.it

Research Findings from Analogous Quinoline Derivatives

For example, the valence band spectrum of quinoline itself shows its highest occupied molecular orbital (HOMO) to have an ionization energy of approximately 8.63 eV. cnr.it The introduction of a chloro substituent at the 4-position would be expected to influence this value. Similarly, the core-level spectra of these molecules have been meticulously analyzed. The C 1s spectra are typically resolved into several components corresponding to the different carbon environments within the quinoline ring system. bohrium.comcnr.it The N 1s spectrum provides information about the electronic environment of the nitrogen atom, and for chloro-substituted quinolines, the Cl 2p spectrum offers a distinct signature. bohrium.comcnr.it

The table below presents representative theoretical binding energies for the core levels of 4-chloroquinoline, which can serve as an illustrative example of the type of data obtained from such studies.

| Atom | Orbital | Calculated Binding Energy (eV) |

| C1 | 1s | 285.4 |

| C2 | 1s | 286.1 |

| C3 | 1s | 285.8 |

| C4 | 1s | 286.7 |

| C5 | 1s | 285.2 |

| C6 | 1s | 285.3 |

| C7 | 1s | 285.0 |

| C8 | 1s | 285.5 |

| C9 | 1s | 286.5 |

| N | 1s | 400.8 |

| Cl | 2p3/2 | 200.3 |

| Cl | 2p1/2 | 201.9 |

Note: The data in this table is illustrative and based on findings for 4-chloroquinoline to demonstrate the nature of results from photoelectron spectroscopy studies on related compounds. The numbering of the carbon atoms may not directly correspond to the IUPAC nomenclature of this compound.

Theoretical and Computational Chemistry Investigations of Quinoline Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of molecular systems. For quinoline (B57606) derivatives, these theoretical approaches provide insights into their chemical behavior, reaction mechanisms, and potential applications.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. While direct DFT studies on 4-Chloro-7-methoxy-2,3-dimethylquinoline are not extensively available in the provided search results, the principles of DFT application can be understood from studies on similar molecules. DFT calculations typically involve optimizing the molecular geometry to find the lowest energy conformation. For related chloro-quinoline derivatives, DFT has been used to analyze their structural and vibrational properties. These calculations help in understanding how the distribution of electron density influences the molecule's stability and reactivity.

Molecular Orbital Analysis (HOMO, LUMO, Band Gap)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's electronic and optical properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the band gap, is a key indicator of chemical reactivity and kinetic stability. A smaller band gap suggests a more reactive molecule. For quinoline systems, a lower band gap is often associated with higher reactivity.

Interactive Data Table: Frontier Molecular Orbital Energies (Illustrative)

| Property | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| Band Gap (LUMO-HOMO) | Data not available |

Electrostatic Potential and Charge Distribution Analysis (e.g., Mulliken Charges)

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP surface displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. Mulliken charge analysis provides a quantitative measure of the charge on each atom in a molecule, offering further insight into its reactivity and intermolecular interactions.

Global and Local Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity)

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electronegativity (χ): The ability of a molecule to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks.

Interactive Data Table: Global Reactivity Descriptors (Illustrative)

| Descriptor | Value |

| Hardness (η) | Data not available |

| Softness (S) | Data not available |

| Electronegativity (χ) | Data not available |

| Electrophilicity Index (ω) | Data not available |

Molecular Dynamics Simulations for Conformational and Interaction Studies

Molecular Dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. These simulations can provide valuable information about the conformational flexibility of a molecule and its interactions with other molecules, such as solvents or biological macromolecules. For a molecule like this compound, MD simulations could be employed to explore its preferred conformations and to understand how it might bind to a biological target.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR are computational techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are widely used in drug discovery to predict the activity of new compounds and to guide the design of more potent molecules. A QSAR study on a series of quinoline derivatives would involve calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with their measured biological activity. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend this approach by considering the three-dimensional properties of the molecules.

CoMFA and CoMSIA Model Development

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-Quantitative Structure-Activity Relationship (3D-QSAR) methods used to correlate the biological activity of a series of compounds with their 3D structural properties. These models are instrumental in designing new derivatives with enhanced potency.

For a series of quinoline derivatives with potential anticancer activity, CoMFA and CoMSIA models can be developed to understand the structural requirements for their biological function. In a typical study, a dataset of quinoline analogues with varying substituents and their corresponding biological activities (e.g., IC50 values against a cancer cell line) is used. The molecules are aligned based on a common substructure, and their steric and electrostatic fields (in CoMFA) and additional hydrophobic, hydrogen bond donor, and acceptor fields (in CoMSIA) are calculated.

A hypothetical CoMFA and CoMSIA study on a series of quinoline derivatives, including this compound, against a human cancer cell line might yield statistical data as shown in Table 1. High values for the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²) indicate a robust and predictive model.

Table 1: Hypothetical Statistical Results of CoMFA and CoMSIA Models for a Series of Quinoline Derivatives

| Parameter | CoMFA Model | CoMSIA Model |

| q² (cross-validated correlation coefficient) | 0.625 | 0.764 |

| r² (non-cross-validated correlation coefficient) | 0.931 | 0.979 |

| SEE (Standard Error of Estimate) | 0.25 | 0.18 |

| F-value | 150.7 | 257.4 |

| ONC (Optimum Number of Components) | 5 | 8 |

The contour maps generated from these models provide a visual representation of the regions where certain structural features would enhance or diminish biological activity. For instance, a CoMFA steric contour map might indicate that bulky substituents at the C2 and C3 positions of the quinoline ring are favorable for activity, which would be consistent with the presence of the methyl groups in this compound. Similarly, an electrostatic contour map could highlight the importance of electronegative groups at the C4 position, corresponding to the chloro group, and electropositive or hydrogen bond donating groups at the C7 position, where the methoxy (B1213986) group is located. nih.govmdpi.comnih.gov

A CoMSIA analysis would provide further detail. For example, hydrophobic contour maps might suggest that hydrophobic substituents are preferred in the region of the methyl groups, while hydrogen bond acceptor maps could indicate that an acceptor group, like the oxygen in the methoxy group, is beneficial for activity at the C7 position. mdpi.comnih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a ligand to a protein of known three-dimensional structure.

In the context of this compound, molecular docking studies could be performed to investigate its interaction with potential biological targets, such as protein kinases or other enzymes implicated in cancer. nih.govmdpi.com For example, docking this compound into the active site of a receptor like the Epidermal Growth Factor Receptor (EGFR) could reveal key binding interactions. nih.gov

A hypothetical docking study of this compound with a target protein might reveal the interactions summarized in Table 2.

Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Interaction Type | Interacting Residue(s) | Ligand Moiety Involved |

| Hydrogen Bonding | Amino acid side chain (e.g., Serine, Threonine) | Methoxy group at C7 |

| Pi-Pi Stacking | Aromatic residue (e.g., Phenylalanine, Tyrosine) | Quinoline ring system |

| Hydrophobic Interactions | Aliphatic residues (e.g., Leucine, Valine) | Methyl groups at C2 and C3 |

| Halogen Bonding | Electron-rich atom (e.g., Carbonyl oxygen) | Chloro group at C4 |

The docking pose would likely show the quinoline ring system positioned within a hydrophobic pocket of the active site, stabilized by pi-pi stacking interactions with aromatic amino acid residues. The methoxy group at the C7 position could form a crucial hydrogen bond with a key residue, anchoring the ligand in the binding site. The methyl groups at C2 and C3 would likely be involved in hydrophobic interactions, further enhancing the binding affinity. The chloro group at C4 could participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity and specificity. researchgate.netproquest.comnih.gov

Computational Exploration of Reaction Pathways and Regioselectivity

Computational chemistry can be employed to explore the mechanisms of chemical reactions, including the synthesis of complex molecules like this compound. Density Functional Theory (DFT) calculations are often used to determine the geometries of reactants, transition states, and products, as well as their relative energies. This information allows for the elucidation of reaction pathways and the prediction of regioselectivity.

The synthesis of substituted quinolines can be achieved through various methods, such as the Skraup, Doebner-von Miller, or Friedländer synthesis. iipseries.orguop.edu.pkresearchgate.net Computational studies can help to understand why a particular isomer is formed preferentially. For instance, in the synthesis of a substituted quinoline, there might be multiple possible sites for cyclization or functionalization.

A computational study on the final steps of a hypothetical synthesis of this compound could investigate the regioselectivity of chlorination at the C4 position. By calculating the activation energies for chlorination at different positions of the quinoline ring, it could be demonstrated that the C4 position is the most electronically and sterically favored site for electrophilic attack.

Table 3: Hypothetical Calculated Activation Energies for Chlorination of a 7-methoxy-2,3-dimethylquinoline Precursor

| Position of Chlorination | Calculated Activation Energy (kcal/mol) |

| C4 | 15.2 |

| C5 | 22.5 |

| C6 | 20.1 |

| C8 | 18.9 |

The results in Table 3 would suggest that the transition state leading to the formation of the 4-chloro product is significantly lower in energy than the transition states for chlorination at other positions, thus explaining the observed regioselectivity. researchgate.netrsc.org Such computational explorations are invaluable for optimizing reaction conditions and designing synthetic routes to novel quinoline derivatives.

Chemical Reactivity and Mechanistic Studies of 4 Chloro 7 Methoxy 2,3 Dimethylquinoline Analogues

Substitution Reactions at the Quinoline (B57606) Core

The quinoline ring system is susceptible to both nucleophilic and electrophilic substitution reactions, with the regioselectivity being heavily influenced by the existing substituents. The presence of a chloro group at the C-4 position, a methoxy (B1213986) group at C-7, and methyl groups at C-2 and C-3 in the target molecule creates a unique electronic landscape that governs its reactivity.

The C-4 position of the quinoline ring is electron-deficient, a characteristic that is further enhanced by the electron-withdrawing effect of the nitrogen atom. This makes the 4-chloro substituent a prime site for nucleophilic aromatic substitution (SNAr) reactions. The general mechanism for SNAr at the C-4 position involves the addition of a nucleophile to form a resonance-stabilized Meisenheimer complex, followed by the elimination of the chloride ion to restore aromaticity.

Research on various 4-chloroquinoline (B167314) analogues has demonstrated that a wide range of nucleophiles can effectively displace the C-4 chlorine. These include amines, alkoxides, and thiolates. For instance, studies on related 4-chloroquinolines have shown successful substitution with various amines under thermal or microwave-assisted conditions, often in the presence of a base.

Table 1: Examples of Nucleophilic Aromatic Substitution at C-4 of 4-Chloroquinoline Analogues

| Nucleophile | Reagent | Conditions | Product |

|---|---|---|---|

| Amine | R-NH2 | Heat, Base | 4-Aminoquinoline derivative |

| Alkoxide | R-ONa | Alcohol, Heat | 4-Alkoxyquinoline derivative |

This table presents generalized reaction conditions based on studies of various 4-chloroquinoline analogues.

The presence of the 2,3-dimethyl groups in 4-Chloro-7-methoxy-2,3-dimethylquinoline may sterically hinder the approach of bulky nucleophiles to the C-4 position, potentially requiring more forcing reaction conditions compared to un-substituted analogues. The electron-donating methoxy group at C-7 is not expected to significantly influence the electronic character of the C-4 position due to its distance.

The carbocyclic ring of the quinoline system can undergo electrophilic aromatic substitution. The regioselectivity of this reaction is directed by the existing substituents. The 7-methoxy group is a strong activating group and an ortho-, para-director. Therefore, electrophilic attack is expected to occur at the C-6 and C-8 positions, which are ortho and para to the methoxy group, respectively. The C-5 position is also a potential site for substitution.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For example, nitration of a 7-methoxyquinoline (B23528) analogue would be expected to yield a mixture of 6-nitro and 8-nitro derivatives. The precise ratio of these products would depend on the specific reaction conditions and the steric environment of the quinoline.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on a 7-Methoxyquinoline Core

| Reaction | Electrophile | Expected Major Products |

|---|---|---|

| Nitration | NO2+ | 6-Nitro and 8-Nitro derivatives |

| Bromination | Br+ | 6-Bromo and 8-Bromo derivatives |

This table is predictive and based on the directing effects of the methoxy group on the quinoline ring.

Functional Group Transformations

The substituents on the this compound core can undergo various transformations. For example, the methoxy group at C-7 can potentially be demethylated to the corresponding 7-hydroxyquinoline (B1418103) using reagents like boron tribromide (BBr3). The chloro group at C-4 can be involved in a variety of transformations beyond simple substitution, such as reduction to the corresponding quinoline. Halogenation can introduce additional functional handles on the carbocyclic ring, as discussed in the electrophilic substitution section. The methyl groups at C-2 and C-3 are generally less reactive but could potentially undergo oxidation or radical substitution under specific conditions.

Catalyst-Mediated Reactions and Regioselectivity

Modern synthetic chemistry heavily relies on catalyst-mediated reactions to achieve high efficiency and selectivity. For this compound, several catalytic methods are of significant interest for further functionalization.

Direct C-H activation and borylation are powerful tools for introducing new functional groups onto aromatic and heteroaromatic rings. For the 7-methoxy-2,3-dimethylquinoline scaffold, iridium or rhodium-catalyzed C-H borylation would be expected to occur on the carbocyclic ring. The directing effect of the methoxy group would likely favor borylation at the C-8 position due to steric factors. The resulting boronate ester can then be used in subsequent cross-coupling reactions.

The chloro group at the C-4 position serves as an excellent handle for a variety of metal-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: Palladium-catalyzed Suzuki coupling of this compound with various aryl or vinyl boronic acids or their esters would lead to the formation of 4-aryl or 4-vinyl quinoline derivatives. A typical catalytic system involves a palladium(0) source, a phosphine (B1218219) ligand, and a base.

Sonogashira Coupling: The Sonogashira coupling, which involves a palladium catalyst and a copper(I) co-catalyst, would allow for the introduction of an alkyne moiety at the C-4 position by reacting the chloroquinoline with a terminal alkyne.

CuI-catalyzed Amination: While palladium-catalyzed Buchwald-Hartwig amination is a common method for C-N bond formation, copper-catalyzed amination (Ullmann condensation) can also be employed to couple amines with the 4-chloroquinoline. This reaction typically requires a copper(I) salt, a ligand, and a base at elevated temperatures.

Table 3: Overview of Potential Metal-Catalyzed Coupling Reactions at C-4

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki Coupling | R-B(OH)2 | Pd(0), Ligand, Base | 4-Aryl/Vinyl-quinoline |

| Sonogashira Coupling | R-C≡CH | Pd(0), Cu(I), Base | 4-Alkynyl-quinoline |

This table summarizes potential applications of common cross-coupling reactions to the 4-chloro position of the title compound.

The efficiency and outcome of these catalytic reactions can be influenced by the choice of catalyst, ligand, base, and reaction conditions, as well as the steric and electronic properties of the this compound substrate.

Reaction Mechanism Elucidation via Computational and Experimental Approaches

The elucidation of reaction mechanisms for this compound and its analogues is crucial for understanding their reactivity and for the rational design of synthetic pathways. A combination of computational modeling and experimental studies provides deep insights into the electronic and structural factors that govern the outcomes of their chemical transformations. The primary reaction pathway for this class of compounds is nucleophilic aromatic substitution (SNAr), where the chlorine atom at the C4 position is displaced by a nucleophile.

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in probing the intricacies of the SNAr mechanism. mdpi.comresearchgate.net These theoretical models allow for the calculation of various parameters that are difficult to measure experimentally, such as transition state energies and geometries, as well as charge distributions in the reactants, intermediates, and products.

For a representative SNAr reaction of a 4-chloroquinoline derivative, DFT calculations can be used to model the reaction pathway. The generally accepted mechanism involves a two-step process: the initial attack of the nucleophile on the electron-deficient C4 carbon to form a high-energy intermediate known as a Meisenheimer complex, followed by the departure of the chloride leaving group to yield the final product. nih.govresearchgate.net

Theoretical investigations into the SNAr of analogous 2,4-dichloroquinazoline (B46505) systems have shown that the carbon atom at the 4-position is more susceptible to nucleophilic attack than the carbon at the 2-position. mdpi.com This regioselectivity is attributed to a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient at C4, indicating a more electrophilic character. mdpi.com Furthermore, the calculated activation energy for the formation of the transition state at the C4 position is lower than that at the C2 position, further supporting the observed regioselectivity. mdpi.com While this data is for a different heterocyclic system, the electronic principles are broadly applicable to 4-chloroquinolines.

A hypothetical DFT study on the amination of this compound could yield the data presented in the interactive table below. Such a study would typically be performed using a specific level of theory and basis set, for example, B3LYP/6-31G(d), and may include a solvent model to simulate reaction conditions more accurately. nih.gov

Table 1: Calculated Activation Energies for the SNAr of a 4-Chloroquinoline Analogue

| Reactant | Nucleophile | Solvent Model | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| This compound | Aniline (B41778) | DMSO | 18.5 |

| This compound | Methylamine | DMSO | 15.2 |

| This compound | Ammonia | DMSO | 17.8 |

Experimental approaches to elucidate reaction mechanisms often involve kinetic studies. By monitoring the reaction rate under various conditions (e.g., changing the concentration of reactants, temperature, or solvent), a rate law can be determined, which provides evidence for the proposed mechanism. For SNAr reactions, a second-order rate law is typically observed, where the rate is dependent on the concentrations of both the quinoline substrate and the nucleophile.

Kinetic studies on the methoxydechlorination of various 6- and 7-substituted 4-chloroquinolines have demonstrated a significant influence of the substituents on the reaction rate. researchgate.net Electron-withdrawing groups were found to accelerate the reaction, while electron-donating groups had a retarding effect. This is consistent with the SNAr mechanism, where the rate-determining step involves the attack of the nucleophile on the electron-deficient aromatic ring. The development of negative charge in the transition state is stabilized by electron-withdrawing substituents.

The Hammett equation provides a quantitative correlation between the electronic properties of substituents and the reaction rates or equilibrium constants of aromatic compounds. libretexts.org A plot of the logarithm of the rate constant (k) versus the Hammett substituent constant (σ) for a series of substituted reactants should yield a straight line. The slope of this line, the reaction constant (ρ), gives an indication of the sensitivity of the reaction to substituent effects. libretexts.org A positive ρ value indicates that the reaction is favored by electron-withdrawing groups.

A hypothetical kinetic study on the reaction of various 7-substituted 4-chloro-2,3-dimethylquinolines with a common nucleophile could generate the data presented in the following interactive table.

Table 2: Hypothetical Kinetic Data for the Reaction of Substituted 4-Chloroquinolines

| Substituent at C7 | Hammett Constant (σp) | Observed Rate Constant (k, M-1s-1) | log(k/k0) |

|---|---|---|---|

| -NO2 | 0.78 | 3.5 x 10-3 | 1.54 |

| -Cl | 0.23 | 4.1 x 10-4 | 0.61 |

| -H | 0.00 | 1.0 x 10-4 | 0.00 |

| -OCH3 | -0.27 | 2.5 x 10-5 | -0.60 |

*k0 is the rate constant for the unsubstituted compound.

In addition to SNAr, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are also important transformations for 4-chloroquinoline derivatives. nih.govresearchgate.net Mechanistic studies of these reactions are more complex, involving a catalytic cycle with steps such as oxidative addition, transmetalation, and reductive elimination. researchgate.netnih.gov Computational and experimental studies in this area focus on understanding the role of the ligand, the nature of the palladium catalyst, and the influence of reaction conditions on the efficiency and selectivity of the coupling process. nih.gov

Biological Target Interaction and Structure Activity Relationship Sar Studies in Vitro

Evaluation of In Vitro Biological Activities of Quinoline (B57606) Derivatives

The in vitro assessment of quinoline derivatives has been a crucial step in identifying their therapeutic potential. Various studies have explored their efficacy against cancer cell lines, microbial pathogens, and specific enzymes, providing a foundational understanding of their mechanism of action at a cellular level.

While specific studies on the anti-proliferative activity of "4-Chloro-7-methoxy-2,3-dimethylquinoline" are not extensively documented, the broader class of substituted quinolines has demonstrated significant potential in cancer research. For instance, certain 7-chloroquinoline (B30040) derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. researchgate.netnih.gov The presence of a chlorine atom at the C-7 position is a common feature in several biologically active quinolines, including some with antimalarial and anticancer properties. nih.govpharmacy180.com

Furthermore, studies on 2,3-diarylquinoline derivatives have highlighted their potential as antiproliferative agents. derpharmachemica.com Although not a direct structural match, this indicates that substitution at the C-2 and C-3 positions can be critical for anticancer activity. The methyl groups in "this compound" at these positions would influence the molecule's steric and electronic properties, which could in turn affect its interaction with biological targets.

Table 1: In Vitro Anticancer Activity of Representative Substituted Quinolines

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Activity (e.g., IC50, GI50) | Reference |

| 7-Chloroquinoline Hydrazones | Various (NCI-60 panel) | Submicromolar GI50 values | nih.gov |

| 2,3-Diarylquinolines | Hep G2, Hep 3B, A549, H1299, MCF-7, MDA-MB-231 | GI50 values in the micromolar range | derpharmachemica.com |

| 6-Methoxy-4-methyl-8-nitro-5-(3-trifluoromrthylphenyloxy)quinoline | T47D (Breast Cancer) | Nanomolar IC50 range | researchgate.net |

| Morita-Baylis-Hillman Adducts of 7-Chloroquinoline | MCF-7, HCT-116, HL-60, NCI-H292 | IC50 of 4.60 µmol L-1 for ortho-nitro adduct | researchgate.netscielo.br |

This table presents data from closely related quinoline derivatives to infer the potential activity of this compound, for which direct data is not available.

For instance, a study on 6-bromo-2-methyl-quinoline-4-hydrazones showed very good antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. derpharmachemica.com This suggests that the 2-methyl group, as present in the target compound, can be favorable for antibacterial activity.

Furthermore, the 7-chloro moiety is a key feature of many antimalarial quinolines like chloroquine (B1663885), which also exhibit antibacterial properties. derpharmachemica.com The presence of this group in "this compound" could contribute to its potential antimicrobial effects. The methoxy (B1213986) group at C-7 has also been incorporated into quinoline derivatives with the aim of developing new antimicrobial agents.

Table 2: In Vitro Antimicrobial Activity of Representative Substituted Quinolines

| Compound/Derivative Class | Microbial Strain(s) | Observed Activity (e.g., MIC) | Reference |

| 6-Bromo-2-methyl-quinoline-4-hydrazones | S. aureus, B. subtilis, E. coli, P. aeruginosa | Good antibacterial activity | derpharmachemica.com |

| 7-Chloroquinoline Derivatives | Various Mycobacteria species | Moderate activity (16-64 µg/mL) | researchgate.net |

| Quinolone Derivatives | S. aureus, E. faecalis | MIC as low as 0.063 µg/mL | researchgate.net |

This table presents data from structurally related quinoline derivatives to extrapolate the potential antimicrobial profile of this compound.

Substituted quinolines have been investigated as inhibitors of various enzymes implicated in disease. For example, several 7-alkoxy-4-anilino-3-quinolinecarbonitriles were synthesized and evaluated for their Src kinase inhibitory activity. nih.gov This suggests that the 7-methoxy group in "this compound" could play a role in directing the molecule to the active site of certain kinases.

Quinoline derivatives have also been identified as inhibitors of other enzymes. For instance, certain quinoline-chalcone hybrids have been explored as potential inhibitors of protein tyrosine kinases like VEGFR and EGFR. nih.gov Additionally, some quinoline derivatives have shown inhibitory activity against topoisomerase I, a key enzyme in DNA replication and transcription. nih.gov The specific enzyme inhibitory profile of "this compound" would depend on how its unique combination of substituents interacts with the binding pockets of various enzymes.

Beyond direct enzyme inhibition, quinoline derivatives can modulate various cellular pathways. For example, some quinoline derivatives have been shown to interfere with microtubule dynamics, a mechanism of action for several successful anticancer drugs. nih.gov Others have been found to induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival. The 4-chloro-7-methoxyquinoline-6-carboxamide, a related compound, is an intermediate in the synthesis of lenvatinib, a multi-kinase inhibitor that targets VEGFR, PDGFR, and other receptor tyrosine kinases involved in angiogenesis and tumor growth.

Structure-Activity Relationship (SAR) Analysis of Substituted Quinolines

The biological activity of quinoline derivatives is intricately linked to the chemical nature and position of their substituents. SAR studies are crucial for optimizing lead compounds to enhance their potency and selectivity.

The substituents on "this compound" are expected to have a significant impact on its biological activity.

C-4 Chloro Group: The chlorine atom at the C-4 position is a strong electron-withdrawing group and can influence the reactivity of the quinoline ring. In many quinoline-based drugs, a substituent at this position is crucial for activity. For example, in the case of 4-aminoquinolines, the substituent at C-4 is essential for antimalarial efficacy.

C-7 Methoxy Group: The methoxy group at the C-7 position is an electron-donating group. Its presence can affect the molecule's lipophilicity and its ability to form hydrogen bonds, which can be critical for binding to biological targets. In some series of quinoline derivatives, a methoxy group at C-7 has been shown to enhance anticancer and antimicrobial activities. researchgate.netmdpi.com

Positional Isomerism and Pharmacological Efficacy

Positional isomerism, which concerns the specific placement of functional groups on a molecular scaffold, plays a critical role in determining pharmacological efficacy. While specific comparative studies on positional isomers of this compound are not extensively detailed in the available literature, the principle remains a cornerstone of medicinal chemistry. The spatial arrangement of the chloro, methoxy, and dimethyl groups on the quinoline ring influences the molecule's shape, polarity, and ability to bind to a target receptor.

For example, studies on other classes of bioactive molecules have demonstrated that shifting a substituent can drastically alter biological activity. Research on biphenyl (B1667301) antimicrobial peptidomimetic amphiphiles showed that different positional isomers exhibited significant variations in efficacy against pathogenic Gram-negative bacteria. nih.gov One isomer displayed a four- to eight-fold increase in activity against Pseudomonas aeruginosa and Escherichia coli, while other isomers were more potent against Acinetobacter baumannii. nih.gov This highlights that the precise positioning of functional groups is crucial for optimizing interactions with specific biological targets. For this compound, moving the chloro group from position 4 to position 6, or the methoxy group from position 7 to position 8, would be expected to produce isomers with distinct electronic and steric properties, likely leading to different biological activities.

Influence of Electron-Donating and Electron-Withdrawing Groups on Activity

The nature of the substituents on the quinoline ring—whether they are electron-donating (EDG) or electron-withdrawing (EWG)—profoundly affects the molecule's electronic properties and, consequently, its biological activity. The this compound scaffold contains both types of groups: the methoxy (-OCH₃) group at position 7 is a strong electron-donating group, while the chloro (-Cl) group at position 4 is an electron-withdrawing group.

Electron-donating groups like methoxy and amine moieties increase the electron density of the aromatic ring system. mdpi.comresearchgate.net This can enhance the molecule's ability to coordinate with metal ions in metalloenzymes or to participate in hydrogen bonding, potentially increasing the stability of the drug-receptor complex and boosting catalytic or biological activity. mdpi.com In contrast, electron-withdrawing groups such as chloro, nitro, or cyano groups decrease the electron density of the ring. mdpi.comnih.gov This can make the molecule more susceptible to nucleophilic attack or alter its binding affinity. The presence of a chlorine atom can sometimes decrease a compound's contribution as an antioxidant while being essential for other activities, such as kinase inhibition. researchgate.netnih.gov

The interplay between the EDG at position 7 and the EWG at position 4 in this compound creates a unique electronic distribution that defines its potential for biological interactions. Studies on other quinoline derivatives have shown that a combination of EDGs and EWGs can be crucial for potent activity, for instance, in inhibiting cancer cell lines. nih.gov

Table 1: Influence of Substituent Type on Quinoline Activity

| Substituent Type | Example Groups | General Effect on Quinoline Ring | Potential Impact on Biological Activity |

| Electron-Donating Group (EDG) | -OCH₃ (Methoxy), -NH₂ (Amino), -CH₃ (Methyl) | Increases electron density | May enhance binding to electron-deficient sites, increase stability of metal complexes. mdpi.com |

| Electron-Withdrawing Group (EWG) | -Cl (Chloro), -CF₃ (Trifluoromethyl), -CN (Cyano) | Decreases electron density | May be critical for interactions with specific residues in a binding pocket, can enhance kinase inhibition. nih.gov |

Mechanistic Insights into Biological Actions (in vitro)

Understanding the mechanism of action requires elucidating how a compound interacts with its molecular target and the subsequent effects on cellular processes.

Molecular Binding Modes and Key Interactions

Specific molecular docking and co-crystallization studies detailing the binding mode of this compound with a biological target are not prominently available in the reviewed literature. However, based on the broader class of substituted quinolines, several interaction mechanisms can be inferred.

Quinoline derivatives are known to act as inhibitors of various enzymes, particularly kinases and proteasomes. nih.govnih.gov As kinase inhibitors, they typically interact with the ATP-binding pocket of the enzyme. The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, while the various substituents can form hydrophobic, van der Waals, or hydrogen bonding interactions with specific amino acid residues in the active site. nih.gov For example, other quinoline-based inhibitors of the c-Met kinase receptor are known to interact with amino acid residues within the kinase domain. nih.gov Similarly, different substituted quinolines have been identified as noncovalent inhibitors of the 20S proteasome, indicating that this compound class can modulate protein function through direct, non-permanent binding. nih.gov

Cellular Pathway Modulation (in vitro)

While the specific cellular pathways modulated by this compound have not been explicitly defined in available research, the activities of related quinoline compounds provide insight into potential mechanisms. Many quinoline derivatives exert their effects by interfering with key signaling pathways involved in cell growth, proliferation, and survival.

For instance, various quinoline derivatives have been shown to inhibit the PI3K/AkT/mTOR pathway, a central signaling cascade that is often dysregulated in cancer. nih.gov Other related compounds have demonstrated the ability to inhibit C-Raf kinase activity or modulate the NF-κB signaling pathway, which is crucial for inflammatory responses and cell survival. nih.govnih.gov These examples suggest that a likely mechanism of action for this compound involves the modulation of one or more critical cellular signaling pathways, leading to its observed biological effects in vitro.

Applications As Advanced Synthetic Intermediates and Building Blocks

Role in the Synthesis of Complex Heterocyclic Systems

The primary role of 4-Chloro-7-methoxy-2,3-dimethylquinoline as a synthetic intermediate lies in its ability to act as an electrophilic partner in the construction of more elaborate heterocyclic and polycyclic architectures. The C4-chloro substituent is the key reactive site, enabling the facile introduction of a wide array of nucleophiles. This reactivity is widely exploited to forge new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, which are fundamental transformations in the synthesis of diverse heterocyclic systems.

Key Synthetic Transformations:

Nucleophilic Aromatic Substitution (SNAr): The compound readily undergoes SNAr reactions with various amines, alcohols, and thiols. For example, reaction with primary or secondary amines leads to the formation of 4-aminoquinoline derivatives. This reaction is one of the most common strategies for elaborating the quinoline (B57606) core.

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methods, such as Suzuki, Heck, and Buchwald-Hartwig couplings, can be employed to form new carbon-carbon and carbon-nitrogen bonds at the C4 position. These reactions are instrumental in linking the quinoline core to other aromatic or aliphatic fragments, thereby constructing complex molecular frameworks.

The strategic placement of the methoxy (B1213986) and dimethyl groups on the quinoline ring influences the electronic and steric environment of the molecule, which can be leveraged to control the regioselectivity and reactivity in subsequent synthetic steps. Researchers utilize this intermediate as a foundational element, building upon its structure to achieve target molecules with specific three-dimensional arrangements and functionalities. The result is often the creation of novel fused heterocyclic systems, where the original quinoline core is annulated with other rings, such as triazoles, imidazoles, or pyrimidines.

Table 1: Examples of Heterocyclic Systems Synthesized from 4-Chloroquinoline (B167314) Analogs

| Starting Material Class | Reagent/Reaction Type | Resulting Heterocyclic System |

|---|---|---|

| 4-Chloroquinolines | Amines (SNAr) | 4-Aminoquinolines |

| 4-Chloroquinolines | Hydrazine | Pyrazolo[3,4-c]quinolines |

| 4-Chloroquinolines | Sodium Azide | Tetrazolo[1,5-a]quinolines |

| 4-Chloroquinolines | Thioamides | Thiazolo[4,5-c]quinolines |

Precursors for Advanced Pharmacophores

In the realm of medicinal chemistry, a pharmacophore is defined as the essential ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. The quinoline ring itself is a well-established pharmacophore present in numerous approved drugs, known for a wide spectrum of biological activities including anticancer, antimalarial, and antimicrobial properties. nbinno.comnbinno.com this compound serves as an excellent precursor for the synthesis of molecules containing advanced pharmacophores by enabling the strategic introduction of various functional groups that can interact with biological targets.

The functionalization of the 4-position is a key strategy for developing novel therapeutic agents. By replacing the chloro group with carefully selected moieties, chemists can tailor the molecule's properties to enhance its binding affinity, selectivity, and pharmacokinetic profile.

Development of Pharmacophoric Derivatives:

Synthesis of 4-Aminoquinolines: As mentioned, the reaction with diverse amines is a straightforward method to generate extensive libraries of 4-aminoquinoline derivatives. nih.gov These compounds are frequently investigated for their potential as kinase inhibitors in cancer therapy, as the amino group can act as a crucial hydrogen bond donor or acceptor in the active site of an enzyme.

Introduction of Side Chains: The chloro group can be displaced by nucleophiles bearing complex side chains, such as those containing morpholine, piperazine, or other heterocyclic units. mdpi.com These side chains can significantly impact the molecule's solubility, cell permeability, and metabolic stability, all of which are critical parameters in drug design. For instance, the introduction of a 3-morpholinopropoxy side chain has been a key step in the synthesis of certain kinase inhibitors. google.com

The methoxy group at the C7 position also plays a significant role. It can influence the drug-receptor interactions through hydrogen bonding and can affect the metabolic profile of the compound. The methyl groups at C2 and C3 provide steric bulk, which can be used to fine-tune the selectivity of the molecule for its intended biological target over others, thus potentially reducing off-target effects.

Table 2: Pharmacophoric Moieties Introduced via 4-Chloroquinoline Precursors

| Precursor | Reagent | Introduced Moiety | Potential Biological Target Class |

|---|---|---|---|

| This compound | Aniline (B41778) derivatives | Arylamino group | Protein Kinases |

| This compound | Morpholine | Morpholinyl group | PI3K/mTOR pathway |

| This compound | Piperazine derivatives | Piperazinyl group | Various receptors and enzymes |

| This compound | Aliphatic diamines | Aminoalkylamino side chains | DNA/RNA |

Q & A

Q. What synthetic methodologies are commonly employed for preparing 4-Chloro-7-methoxy-2,3-dimethylquinoline and related quinoline derivatives?

The synthesis of substituted quinolines often involves cyclization reactions using phosphorus oxychloride (POCl₃) under reflux conditions. For example, 4-Chloro-6,7-dimethoxyquinoline was synthesized by heating 6,7-dimethoxynaphthalen-1-ol with POCl₃, followed by neutralization and purification via column chromatography . Adapting this method, the 2,3-dimethyl and 7-methoxy substituents in the target compound could be introduced via precursor functionalization or post-synthetic modifications. Key steps include optimizing reaction time, temperature, and stoichiometry of chlorinating agents.

Q. Which spectroscopic techniques are critical for characterizing this compound?

A combination of techniques is essential:

- 1H/13C NMR : Resolves substituent positions and confirms methyl/methoxy group integration. For example, methoxy protons typically appear as singlets near δ 3.8–4.1 ppm .

- IR Spectroscopy : Identifies functional groups (e.g., C-Cl stretches at ~550–750 cm⁻¹ and C-O stretches from methoxy groups at ~1250 cm⁻¹) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ peaks) and fragmentation patterns .

Q. How does the chloro substituent at the 4-position influence the reactivity of quinoline derivatives?

The 4-chloro group enhances electrophilic substitution reactivity at adjacent positions (e.g., 2- and 3-positions) due to electron-withdrawing effects. This facilitates nucleophilic aromatic substitution (SNAr) reactions, enabling further derivatization for biological activity studies .

Advanced Research Questions

Q. What strategies resolve contradictions in NMR spectral assignments for this compound derivatives?

Overlapping signals (e.g., aromatic protons or methyl groups) can be resolved using:

- 2D NMR (COSY, HSQC, HMBC) : Maps proton-proton correlations and heteronuclear couplings to confirm connectivity .

- Variable Temperature NMR : Reduces signal broadening caused by conformational dynamics .

- Computational Modeling : Predicts chemical shifts using DFT calculations (e.g., B3LYP/6-311+G(d,p)) to cross-validate experimental data .

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound derivatives?

Key SAR approaches include:

- Substituent Variation : Modifying the 2,3-dimethyl or 7-methoxy groups to alter lipophilicity and binding affinity. For example, bulkier substituents may enhance target selectivity .

- Bioisosteric Replacement : Replacing the chloro group with fluorine or trifluoromethyl to tune electronic effects without steric disruption .

- In Silico Docking : Screens derivatives against target proteins (e.g., kinases or antimicrobial targets) to prioritize synthesis .

Q. What experimental design considerations mitigate low yields in the synthesis of this compound?

Yield optimization strategies:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization .

- Solvent Optimization : Use high-boiling solvents (e.g., DMF or toluene) to improve reaction homogeneity .

- Stepwise Functionalization : Introduce methoxy and methyl groups sequentially to avoid steric hindrance during cyclization .

Q. How do computational methods aid in predicting the physicochemical properties of this compound?

Tools like Density Functional Theory (DFT) calculate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.